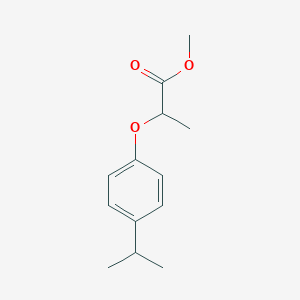

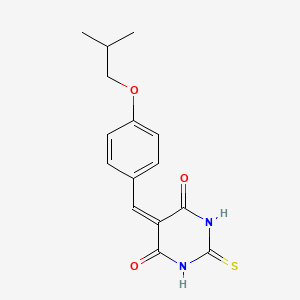

![molecular formula C13H7Cl2N3O B5604003 4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)

4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemically synthesized compound. The synthesis of related compounds involves intricate chemical processes, often with specific reagents and conditions. For example, the synthesis of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one involves IR, 1H NMR, 13C NMR, and elemental analyses, supported by X-ray diffraction and DFT studies (Şahin et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic techniques and theoretical methods like density functional theory (DFT). These analyses reveal detailed structural properties, including molecular geometry and intermolecular interactions (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can be complex, involving multiple steps and reagents. These reactions are often characterized by detailed spectroscopic analysis. For example, the formation of similar compounds can involve cyclocondensation processes, characterizable by spectroscopic methods (Kudelko et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding, are key aspects of these compounds. These properties can be elucidated through X-ray diffraction and various spectroscopic methods. For instance, the crystal packing and intermolecular interactions of related compounds have been studied, revealing details about their stability and molecular arrangement (Hou et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined through experimental and theoretical studies. Techniques like NMR, IR spectroscopy, and quantum chemical calculations are employed to understand these properties. For example, studies on similar compounds have involved analyzing their spectroscopic and quantum chemical characteristics (Diwaker, 2014).

Applications De Recherche Scientifique

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including compounds structurally related to "4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine," exhibit a wide range of bioactivities due to their ability to bind with different enzymes and receptors. These compounds have shown significant potential in treating various ailments, demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. Their peculiar structural features facilitate effective binding in biological systems through multiple weak interactions (Verma et al., 2019).

Optoelectronic Material Applications

Compounds containing oxadiazole and pyridine rings, similar to "this compound," have been explored for their applications in electronic devices due to their luminescent properties. These compounds are utilized in the development of luminescent small molecules and chelate compounds, highlighting their potential in photo- and electroluminescence applications. The incorporation of oxadiazole and pyridine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Metal-Ion Sensing Applications

Oxadiazole scaffolds, including structures related to "this compound," have shown significant potential as chemosensors for metal-ion detection. The photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms) in these molecules make them suitable for use as sensing probes. This review focuses on the application of 1,3,4-oxadiazole derivatives in selective metal-ion sensing, discussing detection limits and sensing mechanisms such as photo-induced electron transfer and complex formation (Sharma et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

5-(2,4-dichlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-9-1-2-10(11(15)7-9)13-17-12(18-19-13)8-3-5-16-6-4-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNVKVJVJOHLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)